7-Methylcoumarin 7-Methylcoumarin 7-Methylcoumarin is a member of coumarins.
Brand Name: Vulcanchem
CAS No.: 2445-83-2
VCID: VC21319126
InChI: InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
SMILES:
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

7-Methylcoumarin

CAS No.: 2445-83-2

Cat. No.: VC21319126

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methylcoumarin - 2445-83-2

CAS No. 2445-83-2
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name 7-methylchromen-2-one
Standard InChI InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3
Standard InChI Key DLHXRDUXNVEIEY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=CC(=O)O2
Melting Point 128.0 °C

Chemical Structure and Properties

7-Methylcoumarin has the molecular formula C₁₀H₈O₂ with a molecular weight of 160.172 g/mol . The structure consists of a benzene ring fused to a heterocyclic pyrone ring, with a methyl group substitution at the 7-position of the benzene portion. This structural configuration contributes to the compound's distinct chemical and biological properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 7-Methylcoumarin:

PropertyValue
Molecular FormulaC₁₀H₈O₂
Molecular Weight160.172 g/mol
IUPAC Name7-methyl-2H-chromen-2-one
ClassificationCoumarin derivative
Chemical StructureBenzopyrone with methyl group at position 7
StatusDetected but not Quantified (in metabolome)

The compound's structure grants it specific reactivity patterns characteristic of coumarins, including potential for oxidation, reduction, and electrophilic substitution reactions at various positions on the coumarin ring.

Synthesis Methods

The synthesis of 7-methylcoumarin and related coumarin derivatives has been extensively studied due to their significant biological activities and applications in fluorescent probes and other areas. The Pechmann reaction represents one of the most important methods for synthesizing coumarin derivatives.

Pechmann Condensation Method

This synthetic approach typically involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst to form coumarins . For 7-methylcoumarin specifically, the synthesis would involve an appropriately substituted phenol containing a methyl group at the correct position. Research has explored the influence of various Lewis acids on this reaction to optimize the synthesis conditions for 7-hydroxy-4-substituted coumarins, which could be adapted for 7-methylcoumarin synthesis .

Biological Activities

7-Methylcoumarin exhibits diverse biological activities that make it relevant for potential therapeutic applications.

Hepatoprotective Effects

Research has demonstrated that 7-methylcoumarin (MC) possesses significant hepatoprotective properties. In studies investigating carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, 7-methylcoumarin administration at doses of 50 and 100 mg/kg body weight once daily for 7 days showed remarkable protective effects .

Biochemical Parameters

The following table summarizes the effects of 7-methylcoumarin on various biochemical parameters in CCl₄-induced hepatotoxicity:

ParameterEffect of 7-Methylcoumarin
Alanine aminotransferase (ALT)Significant decrease in serum levels
Aspartate aminotransferase (AST)Significant decrease in serum levels
Serum bilirubin (TB)Significant decrease in serum levels
Total protein (TP)Restoration of serum levels
Albumin (TA)Restoration of serum levels

These effects were observed to be dose-dependent, indicating a direct relationship between 7-methylcoumarin concentration and hepatoprotective activity .

Antioxidant Properties

7-Methylcoumarin has demonstrated potent antioxidant effects, which likely contribute to its hepatoprotective properties. In liver homogenates from CCl₄-treated rats, treatment with 7-methylcoumarin resulted in:

  • Increased levels of superoxide dismutase (SOD)

  • Increased levels of catalase (CAT)

  • Decreased levels of thiobarbituric-acid-related substances (TBARS)

These findings suggest that 7-methylcoumarin can effectively prevent oxidative stress induced by CCl₄, thereby protecting liver tissue from damage . The antioxidant activity of 7-methylcoumarin appears to be a key mechanism underlying its hepatoprotective effects.

Histopathological Evidence

Histopathological studies have revealed the ameliorative nature of 7-methylcoumarin on liver tissue damaged by CCl₄. The compound appears to help restore normal liver architecture and reduce cellular damage, further supporting its potential as a hepatoprotective agent .

Comparison with Other Methylcoumarin Isomers

7-Methylcoumarin is one of several methylcoumarin isomers, each with distinct properties and potential applications. The following table compares some key methylcoumarin isomers:

Methylcoumarin IsomerCAS NumberNotable Properties/Applications
7-Methylcoumarin-Hepatoprotective, antioxidant properties
3-Methylcoumarin2445-82-1Present in PubChem (CID 17130), EINECS (219-498-8)
4-Methylcoumarin-Related to 7-hydroxy-4-methylcoumarin (used as choleretic drug)

While research has documented specific biological activities for 7-methylcoumarin, other methylcoumarin isomers have different substitution patterns that result in varied biological activities and applications .

Related Compounds and Their Applications

Several compounds related to 7-methylcoumarin have established applications in medicine and research:

7-Hydroxy-4-methylcoumarin

This related compound is clinically used as a choleretic drug that can relax the sphincter of the bile duct and relieve sphincter pain . The hydroxyl group at position 7 (instead of a methyl group) changes the compound's properties while maintaining the coumarin scaffold.

7-Amino-4-methylcoumarin

This derivative has demonstrated significant antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant clinical isolates, with a minimum inhibitory concentration (MIC) of 1 mg/L . Electron microscopy revealed its cell-wall-attacking properties, while fluorescence microscopy indicated that mycolic acid might be its target of action .

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160.1690 g/mol